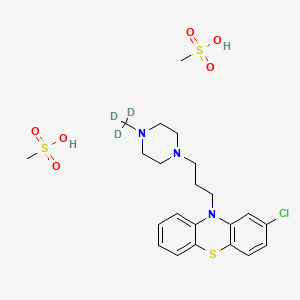

Prochlorperazine-d3 (mesylate)

Descripción

Prochlorperazine-d3 (mesylate) is a deuterated analog of prochlorperazine mesylate, a phenothiazine derivative used clinically as an antipsychotic and antiemetic agent. The parent compound, prochlorperazine, has the molecular formula C20H24ClN3S (MW: 373.94 g/mol) and acts as a dopamine D2 receptor antagonist . The deuterated form, prochlorperazine-d3 dimesylate (C20H21D3ClN3S · 2CH3SO3H; MW: 569.17 g/mol), incorporates three deuterium atoms at specific hydrogen positions, typically utilized as an internal standard in mass spectrometry-based pharmacokinetic studies to enhance analytical precision . The mesylate (methanesulfonate) salt improves solubility and stability, critical for pharmaceutical formulations .

Propiedades

Fórmula molecular |

C22H32ClN3O6S3 |

|---|---|

Peso molecular |

569.2 g/mol |

Nombre IUPAC |

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;; |

Clave InChI |

BTOOUKJFDLARFG-GXXYEPOPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES canónico |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Proclorperazina-d3 (mesilato) implica la deuteración del mesilato de proclorperazina. Este proceso normalmente incluye la sustitución de átomos de hidrógeno por átomos de deuterio en la estructura molecular. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero generalmente implican el uso de reactivos deuterados y catalizadores para lograr la sustitución isotópica deseada .

Métodos de producción industrial

La producción industrial de Proclorperazina-d3 (mesilato) sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica el uso de equipos especializados y condiciones controladas para garantizar la incorporación constante de deuterio en el compuesto. El producto final se purifica y se prueba para determinar su pureza isotópica e integridad química .

Análisis De Reacciones Químicas

Tipos de reacciones

Proclorperazina-d3 (mesilato) puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir Proclorperazina-d3 (mesilato) en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .

Aplicaciones Científicas De Investigación

Proclorperazina-d3 (mesilato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Estudios farmacocinéticos: Se utiliza como trazador para estudiar la absorción, distribución, metabolismo y excreción de los fármacos.

Estudios metabólicos: Ayuda a comprender las vías metabólicas e identificar metabolitos.

Desarrollo de fármacos: Ayuda en la cuantificación de las moléculas de fármacos durante el proceso de desarrollo.

Investigación biológica: Se utiliza en estudios que implican biología celular y molecular para rastrear vías bioquímicas.

Mecanismo De Acción

Proclorperazina-d3 (mesilato) ejerce sus efectos bloqueando los receptores de dopamina D2 en el cerebro. Esta acción inhibe la zona de activación quimiorreceptora, que es responsable de inducir náuseas y vómitos. Además, tiene efectos antipsicóticos al modular la neurotransmisión dopaminérgica. La incorporación de deuterio no altera significativamente el mecanismo de acción en comparación con la forma no deuterada .

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) Prochlorperazine vs. Other Phenothiazine Derivatives

- Perphenazine-d8: A deuterated phenothiazine derivative (MW: ~439.5 g/mol) with eight deuterium atoms. Like prochlorperazine-d3, it serves as an internal standard but differs in substitution patterns (e.g., trifluoromethyl groups) and deuterium positions, affecting chromatographic retention times .

- Chlorpromazine: Non-deuterated, with a similar phenothiazine backbone but a dimethylaminopropyl side chain instead of a piperazine group. This structural variation reduces selectivity for dopamine receptors compared to prochlorperazine .

(b) Deuterated Pharmaceutical Salts

Deuterated analogs like prochlorperazine-d3 minimize isotopic interference in assays, whereas non-deuterated salts (e.g., prochlorperazine maleate) are used in drug formulations for enhanced dissolution .

Mesylate Salts in Therapeutics

(a) Imatinib Mesylate

- Structure : Pyridine-pyrimidine-piperazine core (C29H31N7O · CH4SO3; MW: 589.7 g/mol).

- Comparison : Unlike prochlorperazine, imatinib targets tyrosine kinases (e.g., BCR-ABL). Its mesylate form improves thermodynamic stability and reduces hygroscopicity, enabling tablet formulations .

(b) Doxazosin Mesylate

- Structure : Quinazoline derivative (C23H25N5O5 · CH4O3S; MW: 547.6 g/mol).

- Comparison: Used for hypertension, its mesylate salt enhances bioavailability. Structural differences (quinazoline vs. phenothiazine) dictate divergent mechanisms (α1-adrenergic vs. D2 antagonism) .

(c) Nelfinavir Mesylate

- Structure : HIV-1 protease inhibitor (MW: ~663.7 g/mol).

- Comparison : Mesylate improves solubility for oral administration, similar to prochlorperazine mesylate. However, nelfinavir’s antiviral activity contrasts with prochlorperazine’s CNS effects .

Analytical and Formulation Considerations

| Parameter | Prochlorperazine-d3 Mesylate | Imatinib Mesylate | Doxazosin Mesylate |

|---|---|---|---|

| Solubility | High (due to mesylate) | Moderate | High |

| Stability | Enhanced crystal form | β-crystal stability | pH-dependent |

| Deuterated Use | Internal standard | Not applicable | Not applicable |

| Therapeutic Class | Antipsychotic | Antineoplastic | Antihypertensive |

| Key Reference |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Prochlorperazine-d3 (mesylate) in biological matrices, and how do they address matrix effects?

- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard methods. For plasma analysis, reverse-phase HPLC with UV detection (e.g., 254 nm) resolves Prochlorperazine from endogenous compounds, while LC-MS/MS using deuterated internal standards improves specificity for isotopic analogs. Matrix effects are mitigated via protein precipitation with acetonitrile and validation using spike-recovery experiments .

Q. How is the structural integrity of Prochlorperazine-d3 (mesylate) confirmed using spectroscopic techniques?

- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. Deuterium incorporation is verified via <sup>2</sup>H-NMR shifts and isotopic mass patterns in HRMS (e.g., +3 Da for -d3 labeling). Key markers include the phenothiazine ring protons (δ 6.8–7.2 ppm in <sup>1</sup>H-NMR) and the mesylate counterion’s sulfonate group (FTIR at ~1180 cm<sup>-1</sup>) .

Q. What are the primary process-related impurities in Prochlorperazine-d3 (mesylate) synthesis, and how are they controlled?

- Methodology : Common impurities include prochlorperazine sulfoxide (oxidation product) and dimeric byproducts. Purification involves silica gel chromatography (ethyl acetate/methanol gradients) and recrystallization from ethanol/water. Purity is monitored via thin-layer chromatography (TLC, Rf = 0.4 in chloroform:methanol 9:1) and quantified by HPLC with a C18 column .

Advanced Research Questions

Q. What experimental strategies optimize deuteration efficiency while minimizing isotopic scrambling during Prochlorperazine-d3 synthesis?

- Methodology : Deuteration at the piperazine methyl group is achieved via catalytic hydrogen-deuterium exchange using Pd/C in D2O under reflux. Isotopic scrambling is minimized by controlling reaction temperature (<80°C) and time (<24 hours). Post-synthesis, isotopic purity is confirmed via LC-MS and <sup>13</sup>C-DEPT NMR .

Q. How do researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacokinetic data for Prochlorperazine-d3 (mesylate)?

- Methodology : In vitro D2 receptor affinity (IC50) is measured using radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone). Discrepancies with in vivo bioavailability are addressed by adjusting for plasma protein binding (equilibrium dialysis) and hepatic first-pass metabolism (using microsomal stability assays). Pharmacokinetic modeling (e.g., NONMEM) integrates these parameters to predict clinical outcomes .

Q. What orthogonal techniques are required to characterize degradation products of Prochlorperazine-d3 (mesylate) under accelerated stability conditions?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via LC-MS/MS (Q-TOF) for accurate mass identification. Complementary NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) confirms structural changes. Sulfoxide formation is quantified using a validated stability-indicating HPLC method with a Lichrosorb RP-8 column (5 µm, 250 × 4.6 mm) .

Q. How does deuteration impact Prochlorperazine’s metabolic stability in hepatic microsome studies?

- Methodology : Comparative incubations with human liver microsomes (HLMs) assess deuterium isotope effects. LC-MS/MS quantifies parent drug and metabolites (e.g., N-desmethyl prochlorperazine). Deuteration at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated clearance, as shown by longer half-life (t1/2) in deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.